molecular formula C10H14Li2N5O14P3 B12377573 Guanosine triphosphate-13C10 (dilithium)

Guanosine triphosphate-13C10 (dilithium)

Cat. No.: B12377573
M. Wt: 545.0 g/mol
InChI Key: SPQUPDOUIWTDAU-IECUJWPGSA-L
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Description

Guanosine triphosphate-13C10 (dilithium) (GTP-13C10) is a stable isotope-labeled compound where ten carbon atoms are replaced with ¹³C isotopes. This modification enhances its utility in quantitative tracing applications, particularly in drug development and metabolic pathway studies. The dilithium salt form improves solubility and stability, making it suitable for biochemical assays .

Properties

Molecular Formula

C10H14Li2N5O14P3

Molecular Weight

545.0 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;;

InChI Key

SPQUPDOUIWTDAU-IECUJWPGSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=[13C](N[13C]2=O)N

Canonical SMILES

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine triphosphate-13C10 (dilithium) typically involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of guanosine triphosphate-13C10 (dilithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Guanosine triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of guanosine diphosphate, while reduction may yield guanosine monophosphate .

Scientific Research Applications

Guanosine triphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of guanosine triphosphate-13C10 (dilithium) involves its role as a nucleotide in various biological processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The incorporation of 13C isotopes allows for detailed studies of these processes using NMR and other analytical techniques .

Comparison with Similar Compounds

Molecular Formula :

  • GTP-13C10 (dilithium): ¹³C₁₀H₁₆Li₂N₅O₁₄P₃ (approximated based on analogous structures in ).

Key Properties :

  • Molecular Weight : ~534 g/mol (derived from similar compounds in ).
  • Solubility: Soluble in DMSO, water, or ethanol under specific conditions .
  • Storage : Stable at -20°C for years; avoid repeated freeze-thaw cycles .

Comparison with Similar Compounds

Stable isotope-labeled nucleotides are critical for elucidating biochemical mechanisms. Below is a detailed comparison of GTP-13C10 (dilithium) with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Isotope-Labeled Nucleotides

Compound Name Molecular Formula Isotope Labeling Molecular Weight (g/mol) Primary Function Storage Conditions
Guanosine triphosphate-13C10 (dilithium) ¹³C₁₀H₁₆Li₂N₅O₁₄P₃ ¹³C (10 atoms) ~534 RNA synthesis, GTPase studies -20°C (long-term)
dGTP-13C10,15N5 (dilithium) ¹³C₁₀H₁₄Li₂¹⁵N₅O₁₃P₃ ¹³C (10), ¹⁵N (5) 533.94 DNA replication, mutagenesis studies -80°C (solvent)
dATP-13C10 (dilithium) ¹³C₁₀H₁₆Li₂N₅O₁₃P₃ ¹³C (10) ~535 DNA synthesis, polymerase assays Room temperature
ATP-13C10 (dilithium) ¹³C₁₀H₁₆Li₂N₅O₁₃P₃ ¹³C (10) ~535 Energy metabolism, kinase assays -20°C (solid)
dTTP-13C10 (dilithium) ¹³C₁₀H₁₆Li₂N₂O₁₄P₃ ¹³C (10) ~528 DNA synthesis, sequencing technologies 4°C (short-term)

Key Differentiators

Functional Roles

  • GTP-13C10 : Primarily involved in RNA synthesis, G-protein signaling, and mitochondrial energy metabolism .
  • dGTP-13C10,15N5 : Dual isotopic labeling (¹³C and ¹⁵N) enables precise tracking in bacterial mutagenesis studies (e.g., E. coli A-to-C mutation assays) .
  • ATP-13C10 : Central to ATP-dependent processes like glycolysis and kinase signaling, with broader applications in metabolic profiling .

Isotopic Complexity

  • GTP-13C10 and ATP-13C10 are singly labeled (¹³C only), whereas dGTP-13C10,15N5 includes dual labeling for enhanced resolution in proteomic studies .

Solubility and Stability

  • GTP-13C10 and dATP-13C10 share similar solubility profiles (DMSO/water), but dGTP-13C10,15N5 requires stricter storage (-80°C in solvent) to prevent degradation .
  • dTTP-13C10 is uniquely stable at 4°C for short-term storage, making it practical for high-throughput DNA sequencing .

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